5-(5-Nitro-2-furyl)-1,3,4-oxadiazole-2-ol
Overview
Description
5-(5-Nitro-2-furyl)-1,3,4-oxadiazole-2-ol is an organic compound belonging to the class of nitrofurans. These compounds are characterized by a furan ring substituted with a nitro group. The presence of the oxadiazole ring adds to its chemical diversity, making it a compound of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(5-Nitro-2-furyl)-1,3,4-oxadiazole-2-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 5-nitro-2-furaldehyde with hydrazine hydrate to form the corresponding hydrazone, which is then cyclized with carbon disulfide and potassium hydroxide to yield the oxadiazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are carefully monitored to maintain the integrity of the nitro and oxadiazole functional groups.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitro group in 5-(5-Nitro-2-furyl)-1,3,4-oxadiazole-2-ol can undergo further oxidation to form nitroso or other higher oxidation state derivatives.
Reduction: Reduction of the nitro group can lead to the formation of amino derivatives, which can further participate in various substitution reactions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the furan ring, leading to a variety of substituted derivatives.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents like potassium permanganate or nitric acid.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles like amines or thiols under basic or acidic conditions.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted furan derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, 5-(5-Nitro-2-furyl)-1,3,4-oxadiazole-2-ol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
Biologically, this compound has been studied for its antimicrobial properties. The nitrofuran moiety is known to exhibit activity against a range of microorganisms, making it a candidate for the development of new antibiotics.
Medicine
In medicine, derivatives of this compound are investigated for their potential use in treating infections. The compound’s ability to interfere with microbial DNA synthesis is a key mechanism of its antimicrobial action.
Industry
Industrially, this compound can be used in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics.
Mechanism of Action
The primary mechanism of action for 5-(5-Nitro-2-furyl)-1,3,4-oxadiazole-2-ol involves the interaction with microbial DNA. The nitro group undergoes reduction within the microbial cell, leading to the formation of reactive intermediates that can damage DNA and other critical biomolecules. This results in the inhibition of microbial growth and replication.
Comparison with Similar Compounds
Similar Compounds
5-Nitro-2-furaldehyde: A precursor in the synthesis of 5-(5-Nitro-2-furyl)-1,3,4-oxadiazole-2-ol.
Nitrofurantoin: Another nitrofuran compound with antimicrobial properties.
Furazolidone: A nitrofuran derivative used as an antimicrobial agent.
Uniqueness
This compound is unique due to the presence of both the nitrofuran and oxadiazole rings, which confer distinct chemical and biological properties. This dual functionality allows for a broader range of applications compared to other nitrofuran compounds.
By understanding the synthesis, reactions, applications, and mechanisms of action of this compound, researchers can continue to explore its potential in various scientific and industrial fields.
Properties
IUPAC Name |
5-(5-nitrofuran-2-yl)-3H-1,3,4-oxadiazol-2-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3N3O5/c10-6-8-7-5(14-6)3-1-2-4(13-3)9(11)12/h1-2H,(H,8,10) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWDANLZJJOCPBK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(OC(=C1)[N+](=O)[O-])C2=NNC(=O)O2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3N3O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5020948 | |
Record name | 5-(5-Nitro-2-furyl)-1,3,4-oxadiazole-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5020948 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.11 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2122-86-3 | |
Record name | 1,3,4-Oxadiazole-2-ol, 5-(5-nitro-2-furyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002122863 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC25249 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25249 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 5-(5-Nitro-2-furyl)-1,3,4-oxadiazole-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5020948 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-(5-Nitro-2-furyl)-1,3,4-oxadiazole-2-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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